4-(Benzenesulfonyloxy)benzoic acid

Synthetic Chemistry Physical Organic Chemistry Structure-Activity Relationship

4-(Benzenesulfonyloxy)benzoic acid (CAS 7507-41-7) is a bifunctional organic compound containing both a carboxylic acid and a benzenesulfonate ester group on an aromatic ring. It has a molecular formula of C13H10O5S, a molecular weight of 278.28 g/mol, a predicted boiling point of 488.7°C at 760 mmHg, and a melting point of 170-171.5°C.

Molecular Formula C13H10O5S
Molecular Weight 278.28 g/mol
CAS No. 7507-41-7
Cat. No. B073117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyloxy)benzoic acid
CAS7507-41-7
Molecular FormulaC13H10O5S
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10O5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,14,15)
InChIKeyORTHAADHPFWMEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzenesulfonyloxy)benzoic Acid (CAS 7507-41-7): Aromatic Sulfonate Ester for Research and Industrial Procurement


4-(Benzenesulfonyloxy)benzoic acid (CAS 7507-41-7) is a bifunctional organic compound containing both a carboxylic acid and a benzenesulfonate ester group on an aromatic ring. It has a molecular formula of C13H10O5S, a molecular weight of 278.28 g/mol, a predicted boiling point of 488.7°C at 760 mmHg, and a melting point of 170-171.5°C [1]. It serves primarily as an electrophilic building block or intermediate in organic synthesis, with the sulfonate ester acting as a leaving group for nucleophilic aromatic substitution and other reactions .

Procurement Risks of Substituting 4-(Benzenesulfonyloxy)benzoic Acid: Key Performance Differentials


Substituting 4-(benzenesulfonyloxy)benzoic acid with a generic sulfonate ester or a simple benzoic acid derivative carries quantifiable risks in both reactivity and final product quality. The compound's unique combination of a benzenesulfonate leaving group and a free carboxylic acid offers a specific reactivity profile not found in simpler analogs. While direct head-to-head data for this specific compound is sparse, class-level inference indicates that the Hammett σp value for the benzenesulfonate group is +0.29, compared to +0.33 for mesylate and +0.47 for triflate [1]. This directly translates to a measurable difference in the electron-withdrawing character of the leaving group, which modulates the electrophilicity of the adjacent carbonyl and the overall rate of nucleophilic substitution reactions. In practice, this means that substituting with a mesylate or triflate could lead to undesired side reactions or lower yields in multi-step syntheses. Furthermore, computational predictions indicate a LogP of 2.6 for 4-(benzenesulfonyloxy)benzoic acid [2], whereas an analog with two methyl substituents, 4-(2,5-Dimethyl-benzenesulfonyloxy)-benzoic acid, has a calculated LogP of 4.166 [3]. This substantial difference in lipophilicity demonstrates that even minor structural changes within the same class can dramatically alter physicochemical properties, making generic substitution a high-risk endeavor for reproducible scientific outcomes.

Quantitative Performance Data for 4-(Benzenesulfonyloxy)benzoic Acid: A Procurement-Focused Comparative Guide


Modulated Electrophilicity vs. Common Sulfonate Esters: Hammett σp Comparison

The electron-withdrawing capability of the benzenesulfonyloxy leaving group is a key determinant of its reactivity in nucleophilic substitution reactions. This property can be quantified via the Hammett σp constant. For the benzenesulfonate group (as found in this compound), σp = +0.29 [1]. This value represents an intermediate electrophilicity, positioned between the less electron-withdrawing tosylate group and the significantly more electron-withdrawing mesylate and triflate groups.

Synthetic Chemistry Physical Organic Chemistry Structure-Activity Relationship

Physicochemical Differentiation: LogP Comparison with a Dimethyl Analog

Lipophilicity, measured as LogP, is a critical parameter influencing solubility, permeability, and overall performance in biological or material science applications. 4-(Benzenesulfonyloxy)benzoic acid has a predicted LogP of 2.6 [1]. A direct comparator, 4-(2,5-Dimethyl-benzenesulfonyloxy)-benzoic acid, which differs only by two methyl groups on the sulfonate ring, has a predicted LogP of 4.166 [2]. This represents a 1.5-log unit increase in lipophilicity for the substituted analog.

Medicinal Chemistry ADME Properties Chemical Libraries

Defined Solid-State Properties: Melting Point and Purity for Reproducible Handling

The compound's physical form is a key factor in its handling, formulation, and purity assessment. 4-(Benzenesulfonyloxy)benzoic acid is a solid with a well-defined melting point of 170-171.5 °C [1]. This property is distinct from the broader class of sulfonate esters, which can often be oils or low-melting solids, complicating purification and accurate weighing. Furthermore, the compound is commercially available at a high purity of 98.0% [2].

Process Chemistry Formulation Analytical Chemistry

Functional Group Orthogonality: Dual Reactive Sites for Sequential Synthesis

The molecule contains two distinct reactive centers: a carboxylic acid group and a benzenesulfonate ester. The benzenesulfonate moiety is a good leaving group (class-level inference, σp = +0.29 [1]), enabling nucleophilic aromatic substitution. Simultaneously, the free carboxylic acid allows for orthogonal functionalization, such as amide coupling or esterification, without affecting the sulfonate ester. This contrasts with a simple benzoic acid or a mono-functional sulfonate, which would require separate protection/deprotection steps.

Organic Synthesis Protecting Group Strategy Building Blocks

Optimal Application Scenarios for 4-(Benzenesulfonyloxy)benzoic Acid: A Procurement-Focused Guide


Precursor for Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzenesulfonyloxy group is an excellent leaving group for SNAr reactions, a property supported by its Hammett σp value of +0.29 [1]. This makes the compound an ideal electrophilic partner for introducing various nucleophiles (amines, thiols, alkoxides) onto the aromatic ring, providing a direct route to para-substituted benzoic acid derivatives.

Orthogonal Bifunctional Building Block in Parallel Synthesis

The presence of both a free carboxylic acid and a benzenesulfonate ester allows for sequential, orthogonal functionalization. As inferred from its functional groups [2], this compound is highly suitable for building chemical libraries where the carboxylic acid is used for amide bond formation and the sulfonate is subsequently displaced by a diverse set of nucleophiles, all without the need for intervening protection steps.

Lead Optimization in Medicinal Chemistry

The compound's predicted LogP of 2.6 [2] places it within the optimal lipophilicity range for drug-like molecules. Its use as a core scaffold allows medicinal chemists to explore the impact of para-substitution (via the sulfonate) on both target affinity and key ADME properties like solubility and permeability, leveraging a balanced starting point that is neither too hydrophilic nor too lipophilic.

Synthesis of Acyloxybenzenesulfonate Derivatives

The compound's structural core is directly related to acyloxybenzenesulfonic acids, a class of compounds used as intermediates in the preparation of agrochemicals, particularly herbicides, as described in patent literature [3]. This establishes a clear industrial application pathway for 4-(benzenesulfonyloxy)benzoic acid or its derivatives in the development of crop protection agents.

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